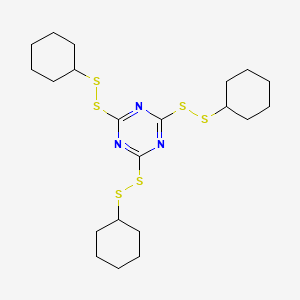
2,4,6-Tris(cyclohexyldisulfanyl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(cyclohexyldisulfanyl)-1,3,5-triazine is a compound that belongs to the class of triazines, which are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of three cyclohexyldisulfanyl groups attached to the triazine ring. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
The synthesis of 2,4,6-Tris(cyclohexyldisulfanyl)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with cyclohexyldisulfide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with cyclohexyldisulfanyl groups. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
2,4,6-Tris(cyclohexyldisulfanyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The cyclohexyldisulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4,6-Tris(cyclohexyldisulfanyl)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(cyclohexyldisulfanyl)-1,3,5-triazine involves its interaction with molecular targets through its cyclohexyldisulfanyl groups. These groups can form disulfide bonds with thiol-containing molecules, leading to changes in the structure and function of the target molecules. This interaction can affect various molecular pathways, depending on the specific biological or chemical context.
Comparison with Similar Compounds
2,4,6-Tris(cyclohexyldisulfanyl)-1,3,5-triazine can be compared with other triazine derivatives, such as:
2,4,6-Tris(2-pyridyl)-1,3,5-triazine: Known for its coordination chemistry and applications in catalysis and materials science.
2,4,6-Tris(trifluoromethyl)phenyl-1,3,5-triazine: Used in photochemical reactions and as a ligand in coordination chemistry.
2,4,6-Tris(trimethoxyphenyl)phosphine: Utilized as a catalyst in various organic reactions. The uniqueness of this compound lies in its cyclohexyldisulfanyl groups, which impart distinct chemical and physical properties compared to other triazine derivatives.
Properties
CAS No. |
86906-94-7 |
|---|---|
Molecular Formula |
C21H33N3S6 |
Molecular Weight |
519.9 g/mol |
IUPAC Name |
2,4,6-tris(cyclohexyldisulfanyl)-1,3,5-triazine |
InChI |
InChI=1S/C21H33N3S6/c1-4-10-16(11-5-1)25-28-19-22-20(29-26-17-12-6-2-7-13-17)24-21(23-19)30-27-18-14-8-3-9-15-18/h16-18H,1-15H2 |
InChI Key |
OEJDPLUOWBAVBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SSC2=NC(=NC(=N2)SSC3CCCCC3)SSC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14412711.png)
![3H-Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolan]-3-one](/img/structure/B14412718.png)
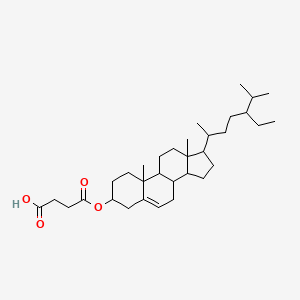
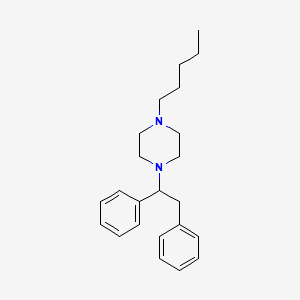
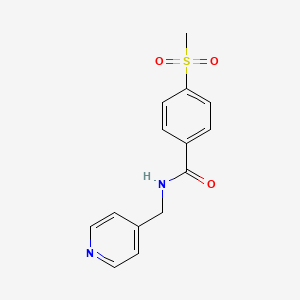
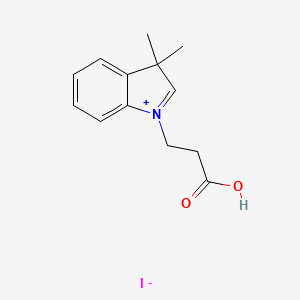
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide](/img/structure/B14412747.png)

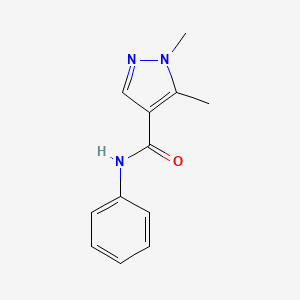
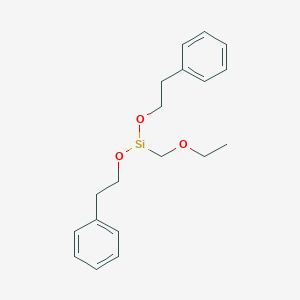
![Cuprate(4-), [mu-[7-(benzoylamino)-3-[[3,3'-di(hydroxy-kappaO)-4'-[[1-(hydroxy-kappaO)-4,8-disulfo-2-naphthalenyl]azo-kappaN1][1,1'-biphenyl]-4-yl]azo-kappaN1]-4-(hydroxy-kappaO)-1,5-naphthalenedisulfonato(8-)]]di-, tetrasodium](/img/structure/B14412772.png)
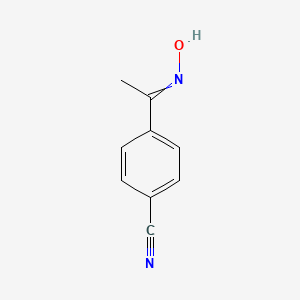
![(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14412793.png)
![Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane](/img/structure/B14412796.png)
